4-chloro-N-(4-ethylphenyl)benzenesulfonamide 4-chloro-N-(4-ethylphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1725-89-9
VCID: VC21315145
InChI: InChI=1S/C14H14ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3
SMILES: CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C14H14ClNO2S
Molecular Weight: 295.8 g/mol

4-chloro-N-(4-ethylphenyl)benzenesulfonamide

CAS No.: 1725-89-9

Cat. No.: VC21315145

Molecular Formula: C14H14ClNO2S

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(4-ethylphenyl)benzenesulfonamide - 1725-89-9

Specification

CAS No. 1725-89-9
Molecular Formula C14H14ClNO2S
Molecular Weight 295.8 g/mol
IUPAC Name 4-chloro-N-(4-ethylphenyl)benzenesulfonamide
Standard InChI InChI=1S/C14H14ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3
Standard InChI Key JKKPUSMYLQAMPT-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

4-Chloro-N-(4-ethylphenyl)benzenesulfonamide (CAS Number: 1725-89-9) is defined by its distinctive structural features including a para-chloro substituent on one benzene ring and a para-ethyl group on the other benzene ring, connected through a sulfonamide bridge. The compound has a molecular formula of C₁₄H₁₄ClNO₂S and a molecular weight of 295.78 g/mol .

Structural Characteristics

The molecular structure consists of two key aromatic components: a 4-chlorobenzenesulfonyl group and a 4-ethylaniline group. The sulfonamide linkage (-SO₂NH-) serves as the connecting bridge between these components. This arrangement creates a molecule with both electron-withdrawing (chloro and sulfonyl) and electron-donating (ethyl) groups, influencing its electronic distribution and reactivity profile.

Table 1: Basic Structural Parameters of 4-Chloro-N-(4-Ethylphenyl)Benzenesulfonamide

ParameterValueSource
Molecular FormulaC₁₄H₁₄ClNO₂S
Molecular Weight295.78 g/mol
CAS Number1725-89-9
SMILES NotationCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H14ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3

Conformational Analysis

Physicochemical Properties

Solubility and Partition Coefficient

The compound contains both hydrophobic moieties (chloro and ethyl groups) and a hydrophilic sulfonamide group, suggesting moderate solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with limited water solubility. This amphiphilic character influences its pharmacokinetic properties and potential applications.

Spectroscopic Properties

While specific spectroscopic data for 4-chloro-N-(4-ethylphenyl)benzenesulfonamide is limited in the accessible literature, predictions based on similar compounds suggest characteristic infrared absorption bands for the sulfonamide group (-SO₂NH-). These would typically include asymmetric SO₂ stretching (1320-1150 cm⁻¹), symmetric SO₂ stretching (1180-1140 cm⁻¹), and N-H stretching (3250-3100 cm⁻¹) .

Synthetic Methodologies

General Synthetic Approach

The synthesis of 4-chloro-N-(4-ethylphenyl)benzenesulfonamide typically follows established protocols for preparing sulfonamide derivatives. The most common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethylaniline under appropriate conditions.

Detailed Synthesis Procedure

Based on synthetic procedures described for analogous compounds, the following protocol can be adapted for 4-chloro-N-(4-ethylphenyl)benzenesulfonamide:

  • Preparation of 4-chlorobenzenesulfonyl chloride: Chlorobenzene is treated with chlorosulfonic acid at 0°C, allowing the initial evolution of hydrogen chloride to subside. The reaction mixture is then brought to room temperature .

  • Sulfonamide formation: The resulting 4-chlorobenzenesulfonyl chloride is reacted with 4-ethylaniline in the stoichiometric ratio. This reaction is typically performed in a suitable solvent (such as chloroform or dichloromethane) with careful pH control, maintaining conditions between pH 6-10 using a base such as sodium carbonate .

  • Purification: The crude product is isolated by filtration, washed thoroughly with cold water, and recrystallized from an appropriate solvent such as dilute ethanol to obtain high-purity material .

Alternative Synthesis Approaches

Several alternative approaches have been developed for the synthesis of benzenesulfonamide derivatives, which could potentially be adapted for 4-chloro-N-(4-ethylphenyl)benzenesulfonamide:

  • Electrochemical synthesis: A recent innovation involves a pair electrochemical process using reductive controlled potential electrolysis. This green methodology offers advantages in terms of environmental impact and reaction control .

  • Process optimization: Wastewater-free processes have been developed for the preparation of 4-chlorophenylsulfonyl compounds, providing ecologically optimal synthetic routes .

  • Catalytic methods: Various catalytic systems have been explored to enhance the efficiency and selectivity of sulfonamide formation reactions.

Biological Activities and Structure-Activity Relationships

Structure-Activity Relationship Analysis

The biological activity of 4-chloro-N-(4-ethylphenyl)benzenesulfonamide is likely influenced by key structural features:

  • Chloro substituent: The electronegative chlorine atom at the para position of the benzenesulfonyl group affects the electronic distribution within the molecule, potentially enhancing interactions with specific biological targets .

  • Ethyl group: The ethyl substituent on the aniline ring contributes to the compound's lipophilicity and may influence its pharmacokinetic properties, including absorption and distribution .

  • Sulfonamide bridge: This functional group is crucial for hydrogen bonding interactions with biological targets, particularly proteins and enzymes .

Table 2: Comparison of 4-Chloro-N-(4-Ethylphenyl)Benzenesulfonamide with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceSource
4-Chloro-N-(4-ethylphenyl)benzenesulfonamideC₁₄H₁₄ClNO₂S295.78Reference compound
4-Chloro-N-(4-methylbenzyl)benzenesulfonamideC₁₄H₁₄ClNO₂S295.78Contains benzyl instead of phenyl linkage
N-(4-Chlorophenyl)-4-methylbenzenesulfonamideC₁₃H₁₂ClNO₂S281.76Chloro group on aniline ring instead of sulfonyl ring
4-Chloro-N-[4-(ethylsulfanyl)phenyl]benzenesulfonamideC₁₄H₁₄ClNO₂S₂327.85Contains ethylsulfanyl instead of ethyl group

Analytical Methods and Characterization

Chromatographic Analysis

For the analysis and quality control of 4-chloro-N-(4-ethylphenyl)benzenesulfonamide, several chromatographic techniques are applicable:

  • Thin-Layer Chromatography (TLC): TLC using silica gel plates with appropriate solvent systems (e.g., ethyl acetate/n-hexane mixtures) can be employed for reaction monitoring and purity assessment .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods with UV detection are effective for quantitative analysis and purity determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide both separation and structural confirmation for volatile derivatives of the compound.

Spectroscopic Characterization

Multiple spectroscopic techniques can be used for structural elucidation and identification:

  • Infrared Spectroscopy (IR): Characteristic absorption bands of the sulfonamide functional group provide structural confirmation.

  • Nuclear Magnetic Resonance Spectroscopy (NMR): ¹H and ¹³C NMR spectra offer detailed structural information, with expected characteristic signals for aromatic protons (δ 7.0-8.0 ppm), ethyl group protons (triplet at δ ~1.2 ppm for CH₃ and quartet at δ ~2.6 ppm for CH₂), and the sulfonamide NH proton (typically at δ 9.0-10.0 ppm).

  • Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern analysis, aiding in structural verification.

Applications and Research Directions

Pharmaceutical Research

4-Chloro-N-(4-ethylphenyl)benzenesulfonamide shows potential applications in pharmaceutical research and development:

  • Drug discovery: As a lead compound or intermediate in the synthesis of potential therapeutic agents, particularly those targeting bacterial infections, inflammatory conditions, or specific enzymatic targets.

  • Structure-activity relationship studies: The compound serves as a useful scaffold for systematic structural modifications to investigate the impact of substitution patterns on biological activity.

  • Bioactive compound libraries: Inclusion in compound collections for high-throughput screening against various biological targets.

Materials Science Applications

Beyond pharmaceutical applications, potential uses in materials science include:

  • Polymer additives: The incorporation of benzenesulfonamide derivatives into polymer matrices can enhance thermal stability and mechanical properties.

  • Specialty chemicals: As intermediates in the synthesis of specialty chemicals for various industrial applications.

  • Surface-active compounds: The amphiphilic nature of the molecule suggests potential applications in surfactant chemistry.

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